Boc-D-Lys(Z)-OH
Overview
Description
Boc-D-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
Boc-D-Lys(Z)-OH is used in solution phase peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy .Molecular Structure Analysis
The empirical formula of Boc-D-Lys(Z)-OH is C19H28N2O6 . The molecular weight is 380.44 . The SMILES string representation isCC(C)(C)OC(=O)NCCCCC@@HOCc1ccccc1)C(O)=O
. Chemical Reactions Analysis
Boc-D-Lys(Z)-OH is used in peptide synthesis . It can be used for side specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .Physical And Chemical Properties Analysis
Boc-D-Lys(Z)-OH is a white solid . Its density is 1.2±0.1 g/cm3 . The boiling point is 587.0±50.0 °C at 760 mmHg . The flash point is 308.8±30.1 °C .Scientific Research Applications
Boc-D-Lys(Z)-OH has been used in the synthesis of opioid peptides with homoarginine derivatives, offering a promising avenue for designing biologically active peptides with increased resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).
In the context of polypeptide synthesis, Boc-D-Lys(Z)-OH derivatives are important intermediates. Their use in synthesizing Fmoc-L-Lys(Boc)-Gly-OH highlights the efforts to improve and simplify the synthetic methods of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
The compound has applications in constructing biodegradable amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, which have significant potential in biomedical applications (Yang Li et al., 2006).
Boc-D-Lys(Z)-OH has been utilized in the synthesis of lysine-modified single-walled carbon nanotubes, which have applications in drug delivery and biomedical imaging (J. Mulvey et al., 2014).
It's also involved in the synthesis of redox derivatives of lysine and related peptides containing phenothiazine, which may be useful for engineering light-harvesting proteins and other molecular electronic devices (B. Peek et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(Z)-OH | |
CAS RN |
55878-47-2 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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